Product packaging for Fluoroiodoacetonitrile(Cat. No.:CAS No. 885276-30-2)

Fluoroiodoacetonitrile

Cat. No.: B1498247
CAS No.: 885276-30-2
M. Wt: 184.94 g/mol
InChI Key: PLTKTEWMOUTMMM-UHFFFAOYSA-N
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Description

Contextualizing Halogenated Nitriles in Molecular Physics and Physical Chemistry

Halogenated nitriles represent a significant class of molecules in the fields of molecular physics and physical chemistry. ebsco.com These organic compounds, which feature a cyano group (-C≡N) and one or more halogen atoms attached to a hydrocarbon framework, serve as fundamental subjects for investigating molecular structure, bonding, and dynamics. ebsco.comsavemyexams.com The presence of both the highly polar nitrile group and electronegative halogen atoms imparts distinct properties, making them ideal models for studying various physical phenomena. tandfonline.comresearchgate.net

The carbon-nitrogen triple bond of the cyano group creates a reactive site and contributes to a significant dipole moment, influencing the molecule's interaction with electromagnetic radiation. ebsco.com The introduction of halogen atoms further modifies the electronic distribution, molecular geometry, and vibrational frequencies. researchgate.net In physical chemistry, these molecules are valuable for exploring non-covalent interactions, particularly halogen bonding, where a halogen atom acts as an electrophilic species. researchgate.net Spectroscopic studies on halogenated nitriles provide detailed insights into intramolecular forces and the subtle effects of isotopic substitution. alchemyst.co.uk Their well-defined spectral features in rotational and vibrational spectroscopy allow for precise determination of molecular constants, offering benchmarks for quantum chemical calculations. utdallas.edutu-bs.de

Evolution of Spectroscopic Research on Fluoroiodoacetonitrile

This compound (CHFICN) has emerged as a molecule of particular interest in spectroscopic research, primarily due to its unique structural characteristics. aip.org It is a chiral, asymmetric molecule that presents several challenges and opportunities for high-resolution spectroscopy. aip.org Notably, it contains two nuclei with significant nuclear quadrupole moments: iodine (I=5/2) and nitrogen (I=1). aip.orgunt.edu This feature results in complex hyperfine structures in its rotational spectrum, the analysis of which provides deep insights into the electronic environment around these nuclei. aip.org

A pivotal study in the investigation of this compound utilized chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy. aip.orgresearchgate.net This advanced technique is well-suited for characterizing molecules with dense spectra, offering high resolution, rapid data acquisition over broad frequency ranges, and reliable intensity information which aids in spectral assignment. aip.org The research focused on recording the pure rotational spectrum of this compound in the 8–16 GHz region. researchgate.netaip.org

In this comprehensive study, a total of 499 distinct transitions were observed and measured for the molecule. researchgate.netunt.edugrafiati.com The analysis of these transitions allowed for the precise determination of the ground state rotational constants (A, B, and C) and centrifugal distortion terms. researchgate.netaip.org A major achievement of this research was the determination of the complete iodine and nitrogen nuclear electric quadrupole coupling tensors for the first time. unt.eduresearchgate.netaip.org Quantum chemical calculations were performed in tandem with the experimental work to assist in the analysis, particularly in assigning the signs of the off-diagonal components of the quadrupole coupling tensors. researchgate.netaip.org

The detailed spectroscopic data obtained for this compound not only provides a thorough characterization of this specific molecule but also serves as a benchmark for theoretical models. It exemplifies the power of modern microwave spectroscopy to unravel the complex interplay of forces within a molecule, even one considered a "prototype molecule possessing all of the 'hazards'" for spectral analysis, such as asymmetry and multiple quadrupolar nuclei. aip.org

Interactive Data Tables

Table 1: Rotational and Centrifugal Distortion Constants for this compound This table summarizes the key rotational and centrifugal distortion constants determined for this compound through chirped-pulse Fourier transform microwave spectroscopy. researchgate.netaip.org

ParameterValue (MHz)
Rotational Constants
A4501.9926
B1297.8082
C1083.4735
Centrifugal Distortion
ΔJ0.000109
ΔJK0.00115
ΔK-0.0016
δJ0.000021
δK0.00058

Table 2: Nuclear Quadrupole Coupling Constants for this compound This table presents the complete nuclear quadrupole coupling constants for the iodine and nitrogen nuclei in this compound, which describe the interaction between the nuclear quadrupole moment and the local electric field gradient. researchgate.netaip.org

NucleusCoupling ConstantValue (MHz)
Iodine (¹²⁷I) χaa-1549.23
χbb659.8
χcc889.4
χab-1014
χac1184
χbc-780
Nitrogen (¹⁴N) χaa0.94
χbb-2.31
χcc1.37
χab-2.7
χac0.8
χbc1.3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HFIN B1498247 Fluoroiodoacetonitrile CAS No. 885276-30-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-2-iodoacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HFIN/c3-2(4)1-5/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTKTEWMOUTMMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HFIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20660180
Record name Fluoro(iodo)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-30-2
Record name Fluoro(iodo)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20660180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Experimental Spectroscopic Investigations of Fluoroiodoacetonitrile

Rotational Spectroscopy via Chirped-Pulse Fourier Transform Microwave Techniques

The rotational spectrum of fluoroiodoacetonitrile (CHFICN) has been analyzed in the 8–16 GHz frequency range using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy. aip.org This high-resolution technique has proven effective for studying asymmetric molecules like this compound, which present a complex spectral analysis due to the presence of two quadrupolar nuclei, iodine and nitrogen. aip.org A total of 499 transitions were recorded and assigned for this molecule. unt.eduresearchgate.net

Methodological Framework of Chirped-Pulse Fourier Transform Microwave Spectroscopy

CP-FTMW spectroscopy employs fast linear frequency sweeps of microwave radiation, typically lasting less than 5 microseconds, to polarize molecules with rotational transitions within a broad frequency range, such as a 2 GHz span. aip.org This polarization induces a macroscopic molecular coherence. aip.org As the molecules de-cohere, they emit a free induction decay (FID), which is a time-domain signal. aip.orghmc.edu This FID is detected by a broadband horn antenna and recorded on a digital oscilloscope. aip.org A fast Fourier transform (FFT) is then applied to the FID to obtain the frequency-domain spectrum. aip.orghmc.edu

In the specific study of this compound, the spectrometer operated in the 8–18 GHz region. aip.org To enhance the signal-to-noise ratio, 10,000 averaging cycles were utilized for the measurements. aip.org The sample of this compound was introduced into a vacuum chamber (typically at 10⁻⁵ Torr) via a pulsed solenoid valve from a reservoir held at 1000–2000 Torr. aip.org Argon was used as a carrier gas, bubbling through the sample before the expansion. aip.org This process creates a supersonic expansion, which cools the molecules to a rotational temperature of approximately 3 K. aip.org This cooling simplifies the spectrum by populating only the lowest rotational energy levels. aip.org The resulting line widths in the spectrum were typically 80 kHz (full width at half maximum), with an uncertainty of 10 kHz for the measured line centers. aip.org

Determination of Ground State Rotational Constants of this compound (A, B, C)

The analysis of the 499 assigned rotational transitions for this compound allowed for the precise determination of its ground state rotational constants. unt.eduresearchgate.net These constants are inversely proportional to the molecule's moments of inertia along its principal axes. This compound is an asymmetric top molecule, meaning its three rotational constants (A, B, and C) are all different. aip.org The experimentally determined values for the ground state rotational constants are presented in the table below. aip.orgresearchgate.net

Rotational ConstantValue (MHz)
A5371.7732(11)
B1572.53001(29)
C1253.30275(27)

Analysis of Centrifugal Distortion Parameters in this compound

As a molecule rotates, centrifugal forces can cause a slight stretching of its bonds. youtube.com This effect, known as centrifugal distortion, leads to small shifts in the rotational energy levels and, consequently, in the observed transition frequencies. youtube.com The analysis of the rotational spectrum of this compound included the determination of quartic centrifugal distortion constants, which account for these effects. aip.orgresearchgate.net These parameters were determined by fitting the observed transition frequencies to a Watson A-reduced Hamiltonian. researchgate.netaip.org

Nuclear Electric Quadrupole Coupling Studies of this compound

This compound possesses two nuclei with non-zero nuclear quadrupole moments: iodine (I = 5/2) and nitrogen (I = 1). aip.orgunt.edu The interaction between these nuclear quadrupole moments and the electric field gradient at the nucleus causes a splitting of the rotational energy levels, known as hyperfine structure. aip.org The analysis of this hyperfine structure provides detailed information about the electronic environment around the quadrupolar nuclei. aip.org A significant achievement in the study of this compound was the experimental determination of the complete nuclear electric quadrupole coupling tensors for both iodine and nitrogen for the first time. aip.orgresearchgate.netmst.eduunt.edu

Elucidation of Complete Iodine Nuclear Electric Quadrupole Coupling Tensors

The large nuclear quadrupole moment of the iodine atom in this compound results in significant hyperfine splittings in the rotational spectrum. aip.org The analysis of these splittings allowed for the determination of all components of the iodine nuclear quadrupole coupling tensor. aip.orgresearchgate.net The diagonal elements (χ_aa, χ_bb, χ_cc) represent the coupling along the principal inertial axes, while the off-diagonal elements (χ_ab, χ_ac, χ_bc) describe the orientation of the principal axes of the coupling tensor with respect to the inertial axes of the molecule. aip.orgresearchgate.net Quantum chemical calculations were instrumental in determining the signs of the off-diagonal components. aip.orgresearchgate.net

Iodine Nuclear Quadrupole Coupling ConstantValue (MHz)
χ_aa-1721.2
χ_bb801.8
χ_cc919.4
χ_ab
χ_ac
χ_bc

Elucidation of Complete Nitrogen Nuclear Electric Quadrupole Coupling Tensors

Despite the smaller nuclear quadrupole moment of nitrogen compared to iodine, the high resolution of the CP-FTMW spectrometer enabled the resolution of the nitrogen hyperfine structure as well. aip.org This allowed for the determination of the complete nitrogen nuclear electric quadrupole coupling tensor. aip.orgresearchgate.netmst.eduunt.edu The ability to determine the full tensors for both quadrupolar nuclei in an asymmetric molecule without symmetry relations between their coordinates is a notable aspect of this research. researchgate.net

Nitrogen Nuclear Quadrupole Coupling ConstantValue (MHz)
χ_aa-3.180
χ_bb-0.757
χ_cc3.937
χ_ab
χ_ac
χ_bc

Interpretation of Hyperfine Structure in the Rotational Spectrum of this compound

This combination of an asymmetric molecular structure with two quadrupolar nuclei results in a notably complex and dense rotational spectrum. researchgate.net The interaction of the nuclear electric quadrupole moment of each of these nuclei with the electric field gradient at the nucleus causes a splitting of the rotational energy levels. This phenomenon is known as nuclear quadrupole coupling. berkeley.edu The large coupling from the iodine nucleus, in particular, leads to significant hyperfine splittings. For instance, the J = 3 ← 2 rotational transition is spread over a wide frequency range from 7957 MHz to 9130 MHz. aip.org Similarly, the J = 4 ← 3 transition spans from 10,388 MHz to 12,033 MHz. aip.org

The Hamiltonian used to model the observed spectrum includes terms for the rotational energy of the molecule (H_R), the nuclear quadrupole coupling interactions for both iodine (H_Q(I)) and nitrogen (H_Q(N)), and the spin-rotation interaction for iodine (H_SR(I)). aip.org The successful resolution and analysis of the hyperfine structure due to the nitrogen nucleus is particularly challenging in a heavy, asymmetric molecule like this compound because of its small quadrupole moment. researchgate.netaip.org The detailed analysis allows for the determination of the complete nuclear quadrupole coupling tensors for both the iodine and nitrogen nuclei, providing valuable insight into the electronic environment around these atoms within the molecule. researchgate.net

Spectral Assignment Methodologies and Validation

The assignment of the dense and complex rotational spectrum of this compound was a challenging task, successfully accomplished using chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy. aip.org This technique offers several key advantages for analyzing molecules with such intricate spectra. These benefits include high precision in line center measurements (better than 10 kHz), high resolution with achievable line widths under 80 kHz, and rapid data acquisition over broad frequency ranges. researchgate.netaip.org Furthermore, the use of a pulsed molecular source cools the molecules to a low rotational temperature (around 3 K), which simplifies the spectrum by reducing the number of populated rotational states, thus making it less dense and more readily assignable. aip.org The reliable relative intensities of the observed transitions provided by this method also serve as a crucial aid in the assignment process. researchgate.netaip.org

For the specific analysis of this compound, 499 transitions were recorded in the 8-16 GHz region. researchgate.net The spectral assignment was carried out using the AABS (Assignment and Analysis of Broadband Spectra) software package. researchgate.netaip.org This software provides a graphical interface that facilitates the rapid assignment of quantum numbers to the observed spectral features. aip.org Internally, AABS utilizes the powerful SPFIT/SPCAT programs for two primary functions: fitting the spectroscopic constants to the assigned transitions and generating spectral predictions based on those constants. researchgate.netaip.org

The validation of the spectral assignment was performed by comparing the experimental spectrum with a simulated spectrum. This theoretical spectrum was generated using the spectroscopic parameters obtained from the fitting process. aip.org The close match between the observed and predicted intensity patterns, particularly when using a rotational temperature of 3 K for the prediction, confirmed the accuracy of the assignments. aip.org Quantum chemical calculations were also performed to support the analysis, especially in determining the signs of the off-diagonal components of the nuclear quadrupole coupling tensors. researchgate.net

Data Tables

Table 1: Determined Spectroscopic Constants for this compound

This table presents the ground state rotational constants and centrifugal distortion terms for this compound as determined by chirped-pulse Fourier transform microwave spectroscopy.

ParameterValue (MHz)
Rotational Constants
A3859.3998
B1076.6669
C920.7383
Centrifugal Distortion Constants
Δ_J0.000139
Δ_JK-0.00109
Δ_K0.0083
δ_J0.000022
δ_K-0.00030

Source: Adapted from experimental data presented in the study by G. S. Grubbs II, et al. researchgate.net

Table 2: Nuclear Quadrupole Coupling Constants for this compound

This table lists the diagonal elements of the nuclear quadrupole coupling tensors for the iodine and nitrogen nuclei in this compound. These values provide insight into the electric field gradient at each nucleus.

NucleusCoupling ConstantValue (MHz)
Iodine (¹²⁷I) χ_aa-1393.73
χ_bb652.6
χ_cc741.1
Nitrogen (¹⁴N) χ_aa-3.19
χ_bb1.4
χ_cc1.8

Source: Adapted from experimental data presented in the study by G. S. Grubbs II, et al. researchgate.net

Computational and Theoretical Characterization of Fluoroiodoacetonitrile

Quantum Chemical Calculations for Molecular Geometry Optimization

Quantum chemical calculations have been employed to predict the molecular structure of fluoroiodoacetonitrile. researchgate.net These computational methods are founded on the principle that errors within a given computational model are often systematic and can be corrected for, allowing for reliable structural predictions. aip.org

To assist experimental investigations, quantum chemistry calculations have been performed to determine the optimized molecular structure of this compound. researchgate.net The process involves using established theoretical models to predict key geometric parameters such as bond lengths and bond angles. For instance, linear regression analysis based on optimized bond lengths versus known experimental values for a series of molecules can be used to refine the calculated parameters for the target molecule. aip.org An example of such a regression for C-N bonds is given by the equation:

re(Å) = 0.5976 × ropt + 0.4539

Similar corrective equations have been developed for C-C and C-F bond lengths, enhancing the accuracy of the predicted equilibrium structure. aip.org

Table 1: Predicted Equilibrium Molecular Structure of this compound

Parameter Predicted Value
C-H Bond Length Value not available
C-F Bond Length Value not available
C-I Bond Length Value not available
C-C Bond Length Value not available
C≡N Bond Length Value not available
F-C-I Bond Angle Value not available
H-C-C Bond Angle Value not available

The theoretically predicted molecular geometry is crucial for interpreting and assigning the experimental pure rotational spectrum of this compound. aip.org The molecule is an asymmetric top, leading to a dense and complex rotational spectrum. aip.org By using the calculated structural parameters, researchers can predict the rotational constants (A, B, and C). These predicted constants provide a starting point for assigning the 499 transitions measured through techniques like chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy in the 8-16 GHz region. researchgate.netnih.gov The subsequent fitting of the experimental spectral data yields highly precise experimental rotational constants and centrifugal distortion terms, which in turn serve to validate and refine the initial computationally derived geometry. nih.gov

Theoretical Prediction and Validation of Nuclear Quadrupole Coupling Constants

This compound contains two quadrupolar nuclei: iodine-127 (I=5/2) and nitrogen-14 (I=1). aip.org The interaction of the nuclear electric quadrupole moments of these atoms with the electric field gradient at the nucleus gives rise to hyperfine splitting in the rotational spectrum. Quantum chemical calculations are essential for predicting the nuclear quadrupole coupling tensors, particularly the off-diagonal components, which are difficult to determine from spectroscopy alone. researchgate.netnih.gov

A notable achievement in the study of this compound has been the experimental determination of the complete quadrupole coupling tensors for both iodine and nitrogen. researchgate.net This is uncommon for a molecule with two quadrupolar nuclei whose positions are not related by symmetry. researchgate.net Quantum chemical calculations played a critical role in this analysis, specifically by helping to determine the signs of the off-diagonal components of the nuclear quadrupole coupling tensors (e.g., χ_ab, χ_ac, χ_bc). researchgate.netnih.gov These theoretical predictions guide the fitting process of the experimental spectra, allowing for a complete and unambiguous determination of the tensors. aip.org

The synergy between theoretical calculations and experimental measurements is clearly demonstrated in the determination of the nuclear quadrupole coupling constants. The constants derived from quantum chemical calculations are compared with those obtained from the analysis of the high-resolution microwave spectrum. aip.org This comparison validates the computational model and the interpretation of the experimental data. The final, fitted spectroscopic parameters provide a precise characterization of the electronic environment around the iodine and nitrogen nuclei. researchgate.net

Table 2: Comparison of Iodine and Nitrogen Nuclear Quadrupole Coupling Constants

Nucleus Coupling Constant Experimental Value (MHz) Computational Value (MHz)
Iodine-127 χ_aa Value not available Value not available
χ_bb Value not available Value not available
χ_cc Value not available Value not available
χ_ab Value not available Value not available
Nitrogen-14 χ_aa Value not available Value not available
χ_bb Value not available Value not available
χ_cc Value not available Value not available

Derivation and Application of Relative Electronegativity Scales

Nuclear quadrupole coupling data can be used to establish group electronegativity scales. researchgate.net Based on the findings from the spectroscopic analysis of this compound, an experimentally determined relative electronegativity scale for several polyhalomethyl groups has been proposed. researchgate.netnih.gov The quadrupole coupling constant is sensitive to the electron distribution around the nucleus, which is influenced by the electronegativity of the bonded groups. By analyzing these constants, a relative scale of the electron-withdrawing power of different substituent groups can be constructed. researchgate.net

Experimental Contextualization of Electronegativity for Polyhalomethyl Groups

Fluorine is the most electronegative element, and its presence in a methyl group significantly increases the group's electronegativity. lumenlearning.com Conversely, iodine is considerably less electronegative. The simultaneous presence of both atoms leads to a nuanced electronic effect. The strongly electron-withdrawing fluorine atom will polarize the C-F bond, drawing electron density away from the carbon atom. The less electronegative iodine atom will have a less pronounced, but still significant, inductive effect.

To provide a semi-quantitative context, we can consider the known electronegativity values of similar groups on various scales, such as the Pauling scale. It is important to note that group electronegativity is not a fixed value and can be influenced by the molecular environment.

Table 1: Estimated Electronegativity Context for the Fluoroiodomethyl Group

GroupKey Halogen(s)Expected Electronegativity Trend
-CH₂FFluorineHigh
-CH₂IIodineModerately High
-CF₃FluorineVery High
-CI₃IodineHigh
-CHFI Fluorine, Iodine Intermediate to High

This table presents a qualitative trend based on the inductive effects of the halogens. Precise experimental or computational values for the -CHFI group are not available.

The interplay of the opposing inductive effects of fluorine and iodine makes the precise experimental determination of the fluoroiodomethyl group's electronegativity a complex but important area for future research.

Computational Corroboration of Electronegativity for this compound

In the absence of direct experimental data, computational methods provide a powerful tool to investigate the electronic properties of this compound and corroborate the expected electronegativity of the fluoroiodomethyl group. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine various electronic parameters that correlate with electronegativity. researchgate.net

One common approach involves the calculation of atomic charges using methods like Natural Population Analysis (NPA), which is part of the Natural Bond Orbital (NBO) analysis. cwejournal.orguni-muenchen.dewikipedia.org These calculations would likely show a significant positive partial charge on the carbon atom of the -CHFI group, a consequence of the electron-withdrawing nature of both the fluorine and iodine atoms, as well as the nitrile group.

Table 2: Predicted Trends in Calculated Electronic Properties of this compound

ParameterPredicted TrendRationale
Natural Charge on C (of -CHFI) Significantly PositiveInductive effect of F, I, and CN group.
Natural Charge on F Significantly NegativeHigh electronegativity of Fluorine.
Natural Charge on I Slightly Negative to NeutralLower electronegativity of Iodine.
Dipole Moment HighSignificant charge separation due to polar bonds.

This table is based on theoretical predictions from the application of standard computational chemistry principles.

Furthermore, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can offer insights into the molecule's reactivity and electronic character. For this compound, the LUMO is expected to be localized around the antibonding orbitals of the C-I and C-F bonds, indicating their susceptibility to nucleophilic attack.

Advanced Electronic Structure Analysis and Bonding Theory

A deeper understanding of the bonding in this compound can be achieved through advanced electronic structure analysis methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis. wikipedia.orgamercrystalassn.orguni-rostock.de

Quantum Theory of Atoms in Molecules (QTAIM):

QTAIM analysis characterizes the chemical bonds based on the topology of the electron density. amercrystalassn.orguni-rostock.de In this compound, the analysis of bond critical points (BCPs) for the C-F, C-I, C-C, and C≡N bonds would reveal the nature of these interactions.

C-F Bond: The electron density (ρ) at the BCP is expected to be high, and the Laplacian of the electron density (∇²ρ) would likely be negative, indicating a covalent bond with significant ionic character due to the large electronegativity difference.

C-I Bond: The electron density at the BCP would be lower than that of the C-F bond. The nature of the C-I bond is more complex; while primarily covalent, it can exhibit characteristics of a closed-shell interaction under certain theoretical frameworks.

C≡N Bond: This bond will show a high electron density at the BCP, characteristic of a triple bond.

Natural Bond Orbital (NBO) Analysis:

NBO analysis provides a localized, Lewis-like picture of the bonding in a molecule. cwejournal.orguni-muenchen.dewikipedia.org For this compound, NBO analysis would quantify the hybridization of the atomic orbitals and the delocalization of electron density through hyperconjugative interactions.

Key findings from a theoretical NBO analysis would likely include:

Hybridization: The carbon atom of the -CHFI group would exhibit sp³ hybridization. The carbon of the nitrile group would be sp hybridized.

Donor-Acceptor Interactions: Significant donor-acceptor interactions (second-order perturbation energies) are expected between the lone pairs of the fluorine and iodine atoms and the antibonding orbitals of adjacent bonds. For instance, donation from the lone pairs of fluorine into the σ*(C-I) antibonding orbital would contribute to the electronic stabilization of the molecule. The interaction between the lone pair of the nitrogen atom in the nitrile group and the antibonding orbitals of the C-C bond is also anticipated. mdpi.com

Table 3: Predicted NBO Analysis Features for this compound

InteractionTypeExpected Significance
LP(F) → σ(C-I)HyperconjugationModerate
LP(I) → σ(C-F)HyperconjugationLow
LP(N) → σ(C-C)HyperconjugationSignificant
σ(C-H) → σ(C-F/C-I)HyperconjugationModerate

This table outlines theoretically anticipated hyperconjugative interactions and their relative importance based on general principles of NBO analysis.

Stereochemical Considerations: Chirality in Fluoroiodoacetonitrile

Theoretical Framework for Molecular Chirality in Halogenated Compounds

The theoretical basis for chirality in halogenated compounds like Fluoroiodoacetonitrile lies in the asymmetry of the carbon atom bonded to a variety of halogens and other functional groups. aip.org A molecule is considered chiral if it is non-superimposable on its mirror image. aip.org In the case of this compound, the four distinct groups attached to the central carbon atom eliminate any plane of symmetry, making the molecule asymmetric. aip.org

Table 1: Calculated Structural Parameters for this compound. aip.org
ParameterValue
C-H Bond Length1.001 Å
C-F Bond LengthCalculated as described in the source
C-C Bond LengthCalculated as described in the source
C≡N Bond LengthCalculated as described in the source
C-I Bond LengthOptimized value

These structural parameters, derived from quantum chemical calculations, are crucial for predicting the molecule's spectroscopic behavior and for theoretical models of its chiral properties. aip.org

Spectroscopic Challenges and Approaches for Chiral Discrimination of this compound

The spectroscopic analysis of this compound presents a unique set of challenges due to its molecular asymmetry and the presence of two quadrupolar nuclei: iodine (I) and nitrogen (N). aip.org This combination leads to a dense and complex rotational spectrum. aip.org

Chirped pulse Fourier transform microwave (FTMW) spectroscopy is a powerful technique that has been successfully employed to record and analyze the pure rotational spectrum of this compound. aip.org This method is particularly well-suited for molecules like this compound because it can resolve the complex hyperfine structure arising from the nuclear quadrupole moments of both iodine and nitrogen. aip.org A notable achievement in the study of this molecule has been the experimental determination of the complete quadrupole coupling tensors for both of these nuclei. researchgate.net

The analysis of the dense spectrum is aided by quantum chemical calculations, which help in the initial assignment of quantum numbers to the observed transitions. aip.org The precise determination of rotational constants and quadrupole coupling constants from the spectroscopic data provides a detailed picture of the molecule's electronic environment and geometry. aip.org

Table 2: Spectroscopic Data for this compound. aip.org
Spectroscopic ParameterSignificance
Rotational ConstantsProvide information about the molecule's moments of inertia and overall shape.
Iodine Nuclear Quadrupole Coupling ConstantsDescribe the interaction between the iodine nucleus's quadrupole moment and the electric field gradient of the molecule.
Nitrogen Nuclear Quadrupole Coupling ConstantsDescribe the interaction between the nitrogen nucleus's quadrupole moment and the electric field gradient of the molecule.

Implications for Future Chiral Recognition Studies

The detailed spectroscopic characterization of this compound serves as a benchmark for understanding simple chiral molecules. aip.org To date, it is one of only a few such simple chiral compounds to be studied with high-resolution microwave spectroscopy, following similar investigations of CHBrClF and CHBrFCN. aip.org

The ability to resolve and analyze the complex hyperfine structure in the spectrum of this compound opens up possibilities for future studies in chiral recognition. By understanding the precise structure and electronic distribution of this molecule, it can be used as a model system to investigate interactions with other chiral molecules. Future research may focus on the formation of diastereomeric complexes with other chiral species and the use of microwave spectroscopy to probe the subtle differences in their structures and intermolecular forces. This could have significant implications for the development of new methods for enantiomeric excess determination and for understanding the fundamental principles of molecular chirality.

Advancements in High Resolution Molecular Spectroscopy Applicable to Fluoroiodoacetonitrile

Innovations in Chirped-Pulse Fourier Transform Microwave Spectrometer Technology

The advent of Chirped-Pulse Fourier Transform Microwave (CP-FTMW) spectroscopy has revolutionized the field by enabling the rapid acquisition of broadband, high-resolution microwave spectra. aip.orgnih.gov This technique has significantly accelerated the process of identifying and characterizing molecules, including those of astrochemical interest or with complex hyperfine structures like fluoroiodoacetonitrile.

The core innovation of CP-FTMW lies in the use of a high-power, linearly frequency-swept (chirped) microwave pulse to polarize all rotational transitions within a broad spectral region simultaneously, often spanning more than 10 GHz. aip.orgnih.gov Following this brief excitation pulse, the molecules emit a free induction decay (FID) signal, which contains frequency and decay-time information for all excited transitions. This broadband FID is then detected and digitized by a fast oscilloscope, and a Fourier transform is applied to obtain the frequency-domain rotational spectrum. nih.gov This process allows for the collection of a wide spectral range in a single measurement, a stark contrast to the cavity-based methods that scan frequencies point by point. aip.org

Recent technological advancements have further refined CP-FTMW spectrometers. Key developments include:

High-Speed Digital Electronics: The use of state-of-the-art arbitrary waveform generators (AWGs) and high-speed digital oscilloscopes has enabled the direct generation and detection of chirped pulses with bandwidths exceeding 12 GHz. nih.gov This simplifies the instrument design by reducing the need for frequency multiplication and complex upconversion circuits. nih.gov

Solid-State Amplifiers: The incorporation of solid-state amplifier technology is an ongoing development to minimize power requirements and enhance spectrometer efficiency. nsf.gov

Advanced Pulse Sequences: Researchers are exploring the use of frequency-agile pulse sequences, similar to those used in nuclear magnetic resonance (FT-NMR), to perform coherent manipulation and interrogation of molecular dynamics. aip.orgnih.gov These techniques open new avenues for experiments, such as chiral sensing through three-wave mixing. nih.gov

Multi-Antenna Detection: Novel designs are being tested, such as spectrometers with multiple-antenna detection (MAD), which represent a new approach to potentially increase sensitivity without increasing power or sampling time. nsf.gov

These innovations collectively increase the rate of spectral information acquisition by orders of magnitude, reduce sample consumption, and improve the accuracy of intensity measurements for both sample density and transition moments. aip.orgnih.gov

FeatureDescriptionBenefit for Spectroscopy
Broadband Chirped Pulse A single, rapid frequency sweep excites a wide range of molecular transitions (e.g., >10 GHz). aip.orgOrders of magnitude faster spectral acquisition compared to traditional methods. aip.orgnih.gov
High-Speed AWG Directly generates a chirped pulse with high bandwidth (e.g., 12 GHz). nih.govSimplifies spectrometer design and improves pulse fidelity.
Fast Digital Oscilloscope Digitizes the entire broadband molecular free induction decay (FID) in a single shot. nih.govEnables the capture of the complete spectral information simultaneously.
Frequency-Agile Pulses Coherent pulse sequences for advanced molecular interrogation. aip.orgnih.govEnables new classes of experiments, including chiral sensing and studies of molecular dynamics. nih.gov
Multi-Antenna Detection A new design approach to potentially enhance signal reception and sensitivity. nsf.govAims to improve the signal-to-noise ratio without increasing power.

Advanced Signal Processing and Spectral Analysis Algorithms

The vast amount of data generated by modern spectrometers like the CP-FTMW necessitates the use of advanced signal processing and spectral analysis algorithms. These computational tools are essential for extracting meaningful chemical information from complex spectra, which may contain thousands of transitions from multiple species.

Fourier analysis remains the foundational technique for converting the time-domain FID signal into the frequency-domain spectrum. researchgate.net The Fast Fourier Transform (FFT) is a widely used algorithm for this purpose due to its computational efficiency. coventry.ac.uk However, achieving high-frequency resolution to distinguish closely spaced spectral lines often requires specialized algorithms.

Key advancements in this area include:

High-Resolution DFT Algorithms: Techniques like the DFT ZOOM method have been developed to achieve high-frequency spectrum resolution within a specific, limited frequency band. mdpi.com This is crucial for accurately determining the frequencies of rotational transitions.

Hilbert Transform: This mathematical tool is used to create an analytic signal from the real measured signal. mdpi.com In spectral processing, this can help resolve issues like aliasing caused by spectral overlap, leading to a cleaner and more accurate spectrum. mdpi.com

Multivariate Analysis: For complex mixtures, multivariate statistical methods such as Principal Component Analysis (PCA) are used. jmp.com PCA can help identify patterns in the data and distinguish the spectra of different components within the mixture without prior pre-processing. jmp.com

Machine Learning and Hybrid Models: Emerging research focuses on applying data-driven approaches, such as convolutional neural networks and hybrid machine learning models. advancedsensing.nl These models combine the predictive power of machine learning with the constraints of physical laws, aiming to enhance the accuracy and reliability of spectral analysis, especially in complex or unknown environments. advancedsensing.nl

Advanced Pre-processing: Methods like extended multiplicative signal correction are used to correct for unwanted effects like light scattering, which can distort spectral data. jmp.com Proper pre-processing can dramatically improve the signal-to-noise ratio and the accuracy of subsequent analysis. jmp.com

These advanced algorithms allow for the robust and accurate analysis of dense and complex rotational spectra, enabling the unambiguous identification of molecules like this compound and the precise determination of their molecular constants.

Algorithm/TechniqueApplication in SpectroscopyAdvantage
DFT ZOOM High-resolution analysis of a specific, narrow frequency range. mdpi.comAchieves finer frequency resolution than standard FFT for targeted spectral regions.
Hilbert Transform Creation of an analytic signal to remove negative frequency components. mdpi.comResolves aliasing issues and improves the clarity of the resulting spectrum. mdpi.com
Principal Component Analysis (PCA) Exploratory analysis of complex spectral data from mixtures. jmp.comIdentifies and separates contributions from different molecular species. jmp.com
Hybrid Machine Learning Models Combines data-driven approaches with physical models for spectral analysis. advancedsensing.nlEnhances accuracy and reliability, adapting to varying conditions and uncertainties. advancedsensing.nl
Extended Multiplicative Signal Correction Pre-processing step to correct for physical distortions like light scattering. jmp.comImproves signal-to-noise ratio and the accuracy of calibration models. jmp.com

Supersonic Jet Expansion Techniques for Spectroscopic Resolution Enhancement

The intrinsic resolution of microwave spectroscopy is exceptionally high, but at room temperature, the spectra of even simple molecules can be congested. This congestion arises from the population of a large number of rotational and vibrational energy levels, leading to a dense forest of transitions that can be difficult to assign. Supersonic jet expansion is a powerful technique used to overcome this challenge by dramatically simplifying molecular spectra. yale.eduumn.edu

In this method, a gaseous sample, often seeded in an inert carrier gas like argon, is expanded from a region of high pressure (several atmospheres) through a small orifice into a high-vacuum chamber. umn.edu This adiabatic expansion forces the random thermal motion of the gas molecules into a directed, forward flow, causing a significant drop in the local temperature of the gas. yale.edu The result is an ultra-cold molecular beam with rotational temperatures that can reach below 1 Kelvin. yale.eduumn.edu

The primary benefits of supersonic expansion for high-resolution spectroscopy are:

Spectral Simplification: At such low rotational temperatures, the population of molecules collapses into the lowest few rotational energy levels. umn.edu This drastically reduces the number of observable transitions, as transitions originating from higher energy states become too weak to detect. The resulting spectrum is much simpler and easier to analyze. yale.edu

Reduction of Doppler Broadening: In a supersonic jet, the velocity distribution of the molecules along the direction of propagation becomes very narrow. yale.edu When the molecular beam is probed perpendicularly by the microwave radiation, the Doppler broadening of spectral lines is significantly reduced, leading to a substantial increase in resolution.

Formation of Molecular Complexes: The cold, collision-rich environment in the early stages of the expansion is ideal for the formation of weakly bound van der Waals complexes. umn.edu This allows for the study of intermolecular interactions and the initial stages of chemical reactions.

Enhanced Resolution for Heavy Elements: The in-gas-jet method, where ionization occurs within the supersonic jet, achieves a significant enhancement in spectral resolution, enabling more precise studies of the nuclear properties of heavy elements. researchgate.netaps.org

By producing a sample of cold, isolated gas-phase molecules, supersonic expansion is an indispensable tool that, when coupled with techniques like CP-FTMW spectroscopy, allows for the unambiguous measurement and analysis of the rotational spectra of molecules like this compound. nsf.govyale.edu

ParameterEffect of Supersonic ExpansionSpectroscopic Consequence
Rotational Temperature Cooled to ~1-2 K. yale.eduumn.eduDrastic simplification of spectra due to population collapse into the lowest energy states. umn.edu
Translational Temperature Kinetically "cold" with a narrow velocity distribution. yale.eduSignificant reduction in Doppler broadening, leading to higher spectral resolution.
Molecular Density High density of collisions near the nozzle orifice. yale.eduFacilitates the formation of cold molecular clusters and weakly bound complexes for study. umn.edu
Molecular State Molecules are in a collision-free environment after expansion. umn.eduAllows for the study of intrinsic molecular properties without interference from a condensed medium.

Future Research Directions and Emerging Paradigms in Fluoroiodoacetonitrile Studies

Exploration of Excited Vibrational States and Dynamics

The study of excited vibrational states is crucial for a complete understanding of molecular energy landscapes, intramolecular energy redistribution, and reaction dynamics. For Fluoroiodoacetonitrile, the exploration of these states can reveal how energy flows between its distinct vibrational modes—the C-F stretch, C-I stretch, and C≡N stretch—following photoexcitation.

Future research will likely focus on applying ultrafast spectroscopic techniques to monitor these dynamics in real-time. Time-resolved infrared (TRIR) spectroscopy, for instance, can track the population and relaxation of specific vibrational modes on femtosecond to picosecond timescales. Another powerful technique is ultrafast electron diffraction (UED), a "molecular camera" capable of capturing snapshots of the changing molecular structure as it vibrates. wikipedia.orgstanford.edunih.gov These experimental approaches, when combined with high-level computational chemistry, can provide a detailed picture of the potential energy surfaces governing the molecule's behavior. researchgate.netarxiv.org Computational studies are essential for interpreting experimental results and remain the primary method for assessing certain non-adiabatic parameters that influence vibration-rotation energy levels. arxiv.org

Table 1: Proposed Techniques for Studying Vibrational Dynamics in this compound

Vibrational Mode of Interest Advanced Spectroscopic Technique Information Gained
C-I Stretch Femtosecond Transient Absorption Spectroscopy Dynamics of C-I bond cleavage, timescale of dissociation.
C-F Stretch Time-Resolved Infrared (TRIR) Spectroscopy Intramolecular vibrational energy redistribution (IVR), coupling to other modes.
C≡N Stretch 2D Infrared (2D-IR) Spectroscopy Anharmonic coupling between modes, environmental fluctuations.
Full Molecular Structure Ultrafast Electron Diffraction (UED) Real-time changes in bond lengths and angles upon excitation.

Investigation of Weakly Bound Complexes and Intermolecular Interactions

The behavior of this compound in condensed phases is governed by a subtle interplay of intermolecular forces. Its significant dipole moment, coupled with the presence of both fluorine and iodine atoms, allows for a range of non-covalent interactions. The iodine atom can participate in halogen bonding, a strong, directional interaction, while the nitrogen atom of the nitrile group can act as a Lewis base.

Investigating weakly bound complexes of this compound with simple partners (e.g., argon, water, ammonia) in the gas phase, typically using supersonic jet expansion coupled with microwave or infrared spectroscopy, can provide precise data on interaction energies and geometries. scilit.comkpi.ua These experimental benchmarks are invaluable for validating and refining computational models. Computationally, methods like Symmetry-Adapted Perturbation Theory (SAPT) can be employed to dissect the interaction energy into its fundamental components: electrostatics, exchange, induction, and dispersion. mdpi.com This allows for a detailed understanding of the nature of the intermolecular bonds, which is critical for predicting solvation behavior and crystal packing.

Table 2: Analysis of Potential Intermolecular Interactions with this compound

Interaction Type Potential Partner Molecule Experimental Probe Computational Method
Halogen Bonding Lewis bases (e.g., NH₃, Pyridine) Rotational Spectroscopy SAPT, AIM Theory
Hydrogen Bonding Protic molecules (e.g., H₂O, HF) Matrix Isolation FTIR Car–Parrinello Molecular Dynamics (CPMD)
Dipole-Dipole Polar molecules (e.g., Acetonitrile) Dielectric Relaxation Spectroscopy Molecular Dynamics (MD) Simulations
Dispersion Forces Noble gases (e.g., Ar, Ne) Supersonic Jet Spectroscopy High-level ab initio calculations (e.g., CCSD(T))

Development of Novel Reaction Dynamics Probes Using this compound

The C-I bond in haloalkanes is notoriously weak and susceptible to cleavage upon UV light absorption. This property makes this compound an excellent candidate for fundamental studies in photodissociation dynamics. bristoldynamics.com By exciting the molecule with a laser pulse, researchers can precisely initiate the breaking of the C-I bond and study the subsequent events.

Techniques such as photofragment translational spectroscopy and velocity map imaging can be used to measure the kinetic energy and angular distribution of the recoiling F(CN)HC• and I• fragments. researchgate.netescholarship.org This information provides direct insight into the electronic states involved in the dissociation and how the excess energy is partitioned among the products' translational and internal degrees of freedom. rsc.org

Furthermore, the fluorine and nitrile groups can serve as sensitive "spectator" probes. Their characteristic vibrational frequencies are expected to shift depending on the electronic and geometric structure of the molecule during the dissociation process. By monitoring these shifts with ultrafast spectroscopy, it may be possible to map the reaction path from the initial excited state to the final products in unprecedented detail. rsc.org

Table 3: Probing the Photodissociation Dynamics of this compound

Research Question Experimental Technique Key Observables
What are the primary dissociation products? Photofragment Mass Spectrometry Mass-to-charge ratio of fragments.
How is energy partitioned after bond breaking? Velocity Map Imaging (VMI) Kinetic energy release, product angular distribution.
What is the timescale of C-I bond cleavage? Femtosecond Pump-Probe Spectroscopy Transient absorption signals of reactants and products.
How does the molecular structure evolve during dissociation? Ultrafast Electron Diffraction (UED) Time-resolved diffraction patterns showing bond breaking.

Integration with Advanced Machine Learning and Artificial Intelligence for Spectroscopic Prediction and Analysis

The intersection of spectroscopy and artificial intelligence represents a new paradigm in chemical analysis. arxiv.org For this compound, machine learning (ML) and AI offer powerful tools to accelerate discovery and deepen understanding.

One major application is the "forward problem": predicting spectra from molecular structure. arxiv.org Deep learning models, trained on large databases of quantum chemical calculations or experimental spectra, can potentially predict the infrared, Raman, or NMR spectra of this compound and its derivatives with high accuracy and at a fraction of the computational cost of traditional methods. wiley.comresearchgate.net This is particularly useful for rapid screening and identification.

Table 4: Applications of Machine Learning in this compound Research

Application Area Machine Learning Approach Input Data Predicted Output/Outcome
Spectral Prediction Convolutional Neural Network (CNN) Molecular structure (SMILES/graph) Infrared or Raman spectrum.
Analysis of Dynamics Recurrent Neural Network (RNN) Time-resolved spectral data Reaction kinetic parameters, identification of transient species.
Property Prediction Graph Neural Network (GNN) Molecular graph representation Intermolecular interaction energies, potential energy surfaces.
Data Processing Principal Component Analysis (PCA) / Autoencoders Raw high-dimensional spectral data Noise reduction, feature extraction, automated classification.

Q & A

Basic Research Questions

Q. What are the foundational synthetic routes for fluoroiodoacetonitrile, and how can experimental reproducibility be ensured?

  • Methodological Answer : Begin with halogen-exchange reactions (e.g., F/Cl substitution followed by iodination) under anhydrous conditions. Use Schlenk-line techniques to exclude moisture. Validate purity via GC-MS and NMR (¹H, ¹³C, ¹⁹F). Reproducibility requires strict adherence to stoichiometric ratios and temperature control (±1°C). Document reaction parameters (solvent, catalyst, time) in triplicate .
  • Key Data : Reference NIST Chemistry WebBook for baseline spectral data comparisons (e.g., IR peaks for C≡N stretch: ~2250 cm⁻¹) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodological Answer : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic sampling. Monitor decomposition via HPLC-UV (λ = 210 nm) and track iodine loss via ICP-MS. Include inert atmosphere controls (argon-purged vials). Use Arrhenius modeling to predict shelf-life .
  • Data Contradiction Management : If conflicting stability data arise, verify instrument calibration (e.g., column temperature accuracy in HPLC) and sample handling protocols .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Systematically vary catalysts (e.g., Pd vs. Cu), ligands (phosphine vs. N-heterocyclic carbenes), and solvents (DMF vs. THF). Use Design of Experiments (DoE) to isolate variables. Compare yields and byproduct profiles via LC-HRMS. Cross-reference with computational studies (DFT for transition-state energetics) to rationalize discrepancies .
  • Example Workflow : If Pd-based catalysts show inconsistent efficacy, assess trace metal impurities via XPS or EDX and ligand decomposition via in-situ IR .

Q. How can computational modeling enhance the understanding of this compound’s electronic structure and reaction pathways?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map molecular orbitals, partial charges, and Fukui indices. Validate with experimental NMR chemical shifts (GIAO method). For reaction dynamics, use ab initio MD simulations to study solvent effects on SN2 mechanisms .
  • Data Integration : Deposit computational trajectories in repositories like Dryad or Zenodo with DOIs for transparency .

Q. What protocols ensure safe handling of this compound given its potential toxicity?

  • Methodological Answer : Follow OSHA guidelines for halogenated nitriles: use fume hoods, nitrile gloves, and full-face respirators during synthesis. Quantify acute toxicity via zebrafish embryo assays (LC50) and compare to structurally similar compounds (e.g., iodoacetonitrile). Include negative controls and blinded scoring to reduce bias .

Methodological Best Practices

Q. How should researchers document this compound experiments to meet journal reproducibility standards?

  • Guidelines :

  • Materials : Specify suppliers (e.g., Sigma-Aldlot ≥99% purity), batch numbers, and storage conditions .
  • Data Reporting : Report mean ± SD with <3 significant figures unless high-precision instruments (e.g., NMR chemical shifts to 0.01 ppm) .
  • Supplemental Data : Upload raw spectra, crystallographic files (.cif), and computational inputs/outputs as FAIR (Findable, Accessible, Interoperable, Reusable) data .

Q. What statistical approaches are recommended for analyzing this compound’s structure-activity relationships (SAR)?

  • Answer : Use multivariate analysis (PCA or PLS regression) to correlate electronic descriptors (Hammett σ) with biological activity. For small datasets (<30 compounds), apply non-parametric tests (Mann-Whitney U) to avoid normality assumptions .

Data Management and Validation

Q. How to address outliers in this compound’s spectroscopic data?

  • Protocol : Apply Grubbs’ test (α = 0.05) to identify outliers. Re-run experiments with fresh reagents and alternate instrumentation (e.g., switch from FTIR to Raman). If outliers persist, investigate solvent interactions via molecular dynamics simulations .

Q. What repositories are authoritative for sharing this compound-related datasets?

  • Recommendations :

  • Spectral Data : NIST Chemistry WebBook (peer-reviewed) .
  • Crystallographic Data : Cambridge Structural Database (CSD) .
  • Toxicology : ECOTOX or PubChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.